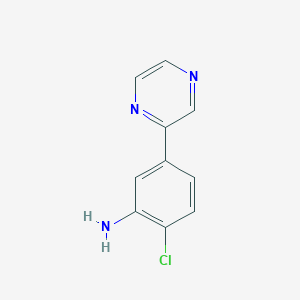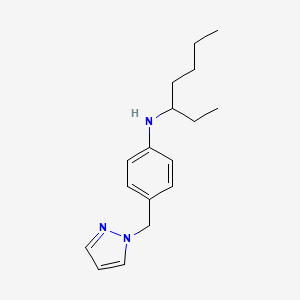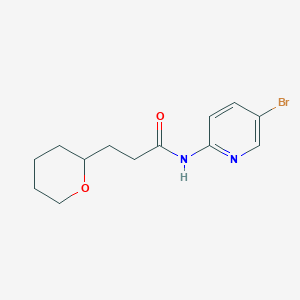
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide is a chemical compound that is commonly known as BPO-27. It is a potential anticancer agent that has gained significant attention in the scientific community due to its promising results in preclinical studies.
Mécanisme D'action
BPO-27 induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It does so by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL and activating pro-apoptotic proteins such as Bax and Bak. BPO-27 also inhibits the activity of the proteasome, which leads to the accumulation of intracellular proteins and induces cell death.
Biochemical and Physiological Effects:
BPO-27 has been found to have minimal toxicity in normal cells, making it a potentially safe anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. BPO-27 has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BPO-27 in lab experiments include its potential as a safe and effective anticancer agent that induces minimal toxicity in normal cells. It has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. The limitations of using BPO-27 in lab experiments include its low solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for BPO-27.
Orientations Futures
There are several future directions for the research and development of BPO-27. These include:
1. Further studies to determine the optimal dosage and administration route for BPO-27 in vivo.
2. Investigation of the potential of BPO-27 as a combination therapy with chemotherapy drugs.
3. Exploration of the potential of BPO-27 in the treatment of other types of cancer.
4. Investigation of the mechanism of action of BPO-27 in inducing apoptosis in cancer cells.
5. Development of more efficient synthesis methods for BPO-27 to increase yield and purity.
Conclusion:
BPO-27 is a potential anticancer agent that has shown promising results in preclinical studies. Its mechanism of action involves inducing apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the activity of the proteasome. BPO-27 has minimal toxicity in normal cells and has been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. Further studies are needed to determine the optimal dosage and administration route for BPO-27 and to investigate its potential in the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of BPO-27 involves a multi-step process that starts with the reaction of 5-bromopyridine-2-carboxylic acid with oxalyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 2-hydroxyethyl oxan-2-yl ketone in the presence of triethylamine to yield BPO-27. The yield of the final product is around 60%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
BPO-27 has shown promising results in preclinical studies as an anticancer agent. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. BPO-27 has also been shown to inhibit the growth of cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. In addition, BPO-27 has been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-10-4-6-12(15-9-10)16-13(17)7-5-11-3-1-2-8-18-11/h4,6,9,11H,1-3,5,7-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJQZHAAVDSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-3-(oxan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)


![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

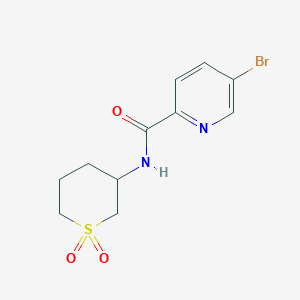
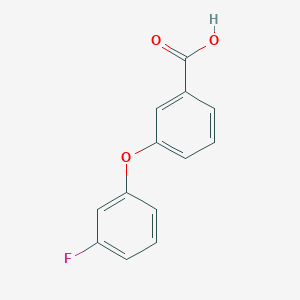
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
